2,6-Octadienal, 3,6,7-trimethyl-

Description

Positioning within Unsaturated Aldehyde Chemistry

2,6-Octadienal, 3,6,7-trimethyl- belongs to the class of α,β-unsaturated aldehydes. This class of compounds is characterized by a carbon-carbon double bond conjugated with an aldehyde group. This conjugation gives rise to unique reactivity. The electronegative oxygen atom of the carbonyl group withdraws electrons, making the β-carbon electron-poor and susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. This is in addition to the direct nucleophilic attack at the carbonyl carbon (1,2-addition).

The reactivity of α,β-unsaturated aldehydes is influenced by the nature of the nucleophile. Weaker nucleophiles tend to favor 1,4-addition, while stronger, more reactive nucleophiles may lead to 1,2-addition. Common reactions for this class of compounds include Michael additions, where an enolate is the nucleophile, and additions of amines and water.

Historical Context of Aldehyde Reactivity Studies

The study of aldehyde reactivity has a rich history. As early as the 1860s, Hugo Schiff investigated the reactions of aldehydes with basic fuchsin, leading to the development of the Schiff test for detecting aldehydes. The early 20th century saw significant advancements with the work of chemists like Victor Grignard, who developed organomagnesium reagents (Grignard reagents) that add to the carbonyl group of aldehydes, a fundamental carbon-carbon bond-forming reaction.

Later, Georg Wittig's development of the Wittig reaction provided a method for synthesizing alkenes from aldehydes and phosphorus ylides. These foundational studies into the reactivity of the aldehyde functional group have paved the way for understanding the behavior of more complex aldehydes like 2,6-Octadienal, 3,6,7-trimethyl-.

Structural Isomerism and Stereochemical Considerations

Structural isomerism is a key feature of 2,6-Octadienal, 3,6,7-trimethyl-. The presence of two carbon-carbon double bonds allows for the existence of stereoisomers. The geometry of the double bond at the 2-position can be either E (trans) or Z (cis), leading to two possible geometric isomers.

This is analogous to the well-studied compound citral (B94496) (3,7-dimethyl-2,6-octadienal), which is a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer). google.com Geranial possesses a strong lemon-like odor, while neral has a less intense, sweeter lemon scent. google.com Given that 2,6-Octadienal, 3,6,7-trimethyl- is a derivative of citral, it is expected to also exist as E and Z isomers, each potentially having distinct properties.

Table 2: Related Isomeric Compounds

| Compound Name | Isomeric Form | Common Name |

|---|---|---|

| 3,7-dimethyl-2,6-octadienal | E-isomer | Geranial |

| 3,7-dimethyl-2,6-octadienal | Z-isomer | Neral |

Information based on the isomeric nature of the related compound, citral. google.com

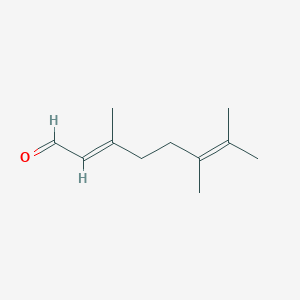

Structure

2D Structure

3D Structure

Properties

CAS No. |

1891-67-4 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(2E)-3,6,7-trimethylocta-2,6-dienal |

InChI |

InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |

InChI Key |

CIJXIVUHYJAYCO-JXMROGBWSA-N |

SMILES |

CC(=C(C)CCC(=CC=O)C)C |

Isomeric SMILES |

CC(=C(C)CC/C(=C/C=O)/C)C |

Canonical SMILES |

CC(=C(C)CCC(=CC=O)C)C |

Other CAS No. |

1891-67-4 |

Pictograms |

Irritant |

Synonyms |

3,6,7-Trimethyl-2,6-octadienal |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodologies

Strategies for Stereoselective Synthesis of 2,6-Octadienal, 3,6,7-trimethyl-

The stereoselective synthesis of 2,6-Octadienal, 3,6,7-trimethyl- is crucial for isolating specific isomers with desired properties. The presence of a chiral center at C6 and a double bond at C2 means that multiple stereoisomers can exist. Researchers have explored various methods to control the configuration of these stereogenic centers.

One prominent approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method can be resource-intensive due to the stoichiometric use of the auxiliary.

Another key strategy is asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer or diastereomer over others. This method is often more efficient and atom-economical than the use of chiral auxiliaries. For instance, organocatalysis has emerged as a powerful tool for the enantioselective construction of aldehydes and other functional groups.

Furthermore, substrate-controlled methods are employed, where the stereochemistry of the starting material dictates the stereochemistry of the product. This often involves the use of naturally occurring chiral molecules as precursors, which are then chemically modified to yield the target compound.

Catalyst Development for Octadienal Formation

The development of efficient catalysts is central to the synthesis of 2,6-Octadienal, 3,6,7-trimethyl-. Catalysts not only accelerate the rate of reaction but can also provide control over the regioselectivity and stereoselectivity of the aldehyde's formation.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been extensively studied for their role in carbon-carbon bond-forming reactions that are often key steps in the synthesis of complex aldehydes. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be employed to construct the carbon skeleton of the octadienal. The choice of ligand attached to the metal center is critical in tuning the catalyst's activity and selectivity.

In addition to metal-based catalysts, organocatalysts have gained significant attention. These are small organic molecules that can catalyze reactions with high enantioselectivity. For the synthesis of aldehydes, proline and its derivatives have been successfully used in reactions like the α-alkylation of aldehydes, which could be a potential step in the synthesis of 2,6-Octadienal, 3,6,7-trimethyl-.

The following table summarizes some catalyst types that could be applicable in the synthesis of substituted octadienals:

| Catalyst Type | Metal/Core Structure | Ligand Type | Potential Application in Synthesis |

| Transition Metal | Palladium (Pd) | Phosphines (e.g., PPh3, BINAP) | Cross-coupling reactions for C-C bond formation |

| Transition Metal | Rhodium (Rh) | Chiral diphosphines | Asymmetric hydrogenation or isomerization |

| Transition Metal | Ruthenium (Ru) | N-heterocyclic carbenes (NHCs) | Olefin metathesis |

| Organocatalyst | Proline-based | - | Asymmetric α-functionalization of aldehydes |

Green Chemistry Approaches in Aldehyde Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of 2,6-Octadienal, 3,6,7-trimethyl- is no exception. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key areas of focus is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring the use of alternatives such as water, supercritical fluids (like CO2), and ionic liquids. Performing reactions in water, where possible, is highly desirable from an environmental standpoint.

Atom economy is another central concept in green chemistry. It refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions and rearrangements, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions.

The use of renewable feedstocks is also a critical aspect. Instead of relying on petrochemical-based starting materials, researchers are investigating the use of bio-based precursors derived from plants or microorganisms. Terpenes, which are naturally abundant, can serve as excellent starting points for the synthesis of complex molecules like 2,6-Octadienal, 3,6,7-trimethyl-.

Precursor Chemistry and Synthetic Intermediate Characterization

The synthesis of 2,6-Octadienal, 3,6,7-trimethyl- proceeds through a series of intermediate compounds. The careful selection of precursors and the thorough characterization of these intermediates are essential for a successful synthesis.

Common precursors for the synthesis of substituted octadienals can include smaller, readily available building blocks. For example, a synthetic route might involve the coupling of a C5 and a C3 fragment or the elaboration of a C8 linear chain. The choice of precursor is often dictated by factors such as cost, availability, and the desired stereochemistry.

The characterization of synthetic intermediates is crucial to confirm their structure and purity before proceeding to the next step. A variety of spectroscopic techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption of the aldehyde group (C=O stretch) and the carbon-carbon double bonds would be key signals to monitor during the synthesis.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.

The data obtained from these techniques are pieced together to build a complete picture of the intermediate's structure, ensuring that the synthesis is proceeding as planned.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for assigning the precise connectivity and spatial arrangement of atoms within the 2,6-Octadienal, 3,6,7-trimethyl- molecule.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the aldehydic proton, the vinylic protons, and the various methyl and methylene (B1212753) groups would be characteristic of the compound's structure.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the number of carbon atoms and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Hypothetical ¹H and ¹³C NMR Data for 2,6-Octadienal, 3,6,7-trimethyl- (Note: This table is illustrative due to the lack of available experimental data and is based on general principles of NMR spectroscopy for similar terpenoid structures.)

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1 (CHO) | 9.5 - 10.0 (s) | 190 - 195 |

| C2 (=CH) | 5.8 - 6.2 (d) | 125 - 135 |

| C3 (-C(CH₃)=) | - | 130 - 140 |

| C4 (-CH₂-) | 2.1 - 2.4 (t) | 30 - 40 |

| C5 (-CH₂-) | 2.0 - 2.3 (q) | 25 - 35 |

| C6 (-CH(CH₃)-) | 2.2 - 2.6 (m) | 35 - 45 |

| C7 (-CH(CH₃)-) | 1.5 - 1.9 (m) | 30 - 40 |

| C8 (-CH₃) | 0.9 - 1.1 (d) | 15 - 25 |

| C3-CH₃ | 1.9 - 2.1 (s) | 15 - 25 |

| C6-CH₃ | 1.0 - 1.2 (d) | 15 - 25 |

| C7-CH₃ | 0.8 - 1.0 (d) | 10 - 20 |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively connect the proton and carbon skeletons of the molecule.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula (C₁₁H₁₈O).

Techniques such as tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation patterns. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule.

Hypothetical Fragmentation Patterns for 2,6-Octadienal, 3,6,7-trimethyl- in Mass Spectrometry (Note: This table is illustrative and based on general fragmentation rules for aldehydes and terpenoids.)

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 166 | [M]⁺ | Molecular Ion |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical |

| 137 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 123 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 69 | [C₅H₉]⁺ | Cleavage at the C4-C5 bond (McLafferty rearrangement) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies, making these techniques powerful for functional group identification.

For 2,6-Octadienal, 3,6,7-trimethyl-, the most prominent peaks would be associated with the carbonyl group (C=O) of the aldehyde and the carbon-carbon double bonds (C=C).

Characteristic Vibrational Frequencies for 2,6-Octadienal, 3,6,7-trimethyl- (Note: This table is illustrative and based on typical vibrational frequencies for organic functional groups.)

| Functional Group | Technique | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| C=O (Aldehyde) | IR | 1680 - 1710 | Stretching |

| C=C (Alkene) | IR, Raman | 1640 - 1680 | Stretching |

| C-H (Aldehyde) | IR | 2720 - 2820 | Stretching |

| C-H (sp²) | IR, Raman | 3010 - 3095 | Stretching |

| C-H (sp³) | IR, Raman | 2850 - 2960 | Stretching |

Chromatographic Separation Methodologies for Purity and Isomeric Resolution

Chromatographic techniques are essential for assessing the purity of a sample and for separating different isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for this purpose.

Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like 2,6-Octadienal, 3,6,7-trimethyl-. The retention time of the compound on a specific GC column can be used for its identification and quantification. Different isomers (e.g., E/Z isomers at the C2-C3 double bond) would likely have different retention times, allowing for their separation and the determination of their relative abundance.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or for preparative scale separations. Both normal-phase and reverse-phase HPLC could be employed, with the choice of stationary and mobile phases optimized for the best separation.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

The presence of stereocenters at the C6 and C7 positions in 2,6-Octadienal, 3,6,7-trimethyl- means that the compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral analytical techniques are necessary to separate and quantify these different stereoisomers.

Chiral Gas Chromatography (Chiral GC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) are the primary methods for this type of analysis. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. The development of a successful chiral separation method would involve screening different types of chiral columns and optimizing chromatographic conditions such as temperature, pressure, and mobile phase composition.

The identification of the CAS number for 2,6-Octadienal, 3,6,7-trimethyl- as 1891-67-4 provides a key identifier for future targeted research. References to its synthesis in historical and recent literature, such as a 1947 paper in Helvetica Chimica Acta and a 2021 article in Food and Chemical Toxicology, suggest that analytical data may exist within these publications. However, without access to this specific data, a comprehensive analytical profile of 2,6-Octadienal, 3,6,7-trimethyl- cannot be definitively compiled at this time. The framework provided here serves as a guide for the systematic analytical investigation required to fully characterize this intriguing molecule.

Reaction Mechanisms and Pathways of 2,6 Octadienal, 3,6,7 Trimethyl

Nucleophilic Addition Reactions to the Aldehyde Moiety

The presence of both a carbonyl group and a conjugated C=C double bond in 2,6-Octadienal, 3,6,7-trimethyl- allows for two primary modes of nucleophilic attack: 1,2-addition (direct addition to the carbonyl carbon) and 1,4-addition (conjugate or Michael addition to the β-carbon). pressbooks.publibretexts.orglibretexts.org The electronic distribution in the molecule, with partial positive charges on both the carbonyl carbon and the β-carbon, makes both sites susceptible to nucleophiles. pressbooks.pub The specific pathway taken often depends on the nature of the nucleophile, the reaction conditions, and steric factors.

Adduct Formation via Schiff Base Pathways

The aldehyde functionality of 2,6-Octadienal, 3,6,7-trimethyl- readily reacts with primary amines to form Schiff bases, also known as imines. This reaction is a classic example of nucleophilic addition to the carbonyl group. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration, often catalyzed by acid, yields the stable imine product. researchgate.netnih.govwikipedia.org

The general reaction can be represented as: R-CHO + R'-NH₂ ⇌ R-CH(OH)-NH-R' ⇌ R-CH=N-R' + H₂O

For 2,6-Octadienal, 3,6,7-trimethyl-, this pathway is significant, particularly in biological contexts where it can react with amino groups in proteins. The formation of these Schiff bases is often reversible. researchgate.netnih.gov Aromatic amines tend to form more stable Schiff bases with α,β-unsaturated aldehydes compared to aliphatic amines. researchgate.net

Table 1: Factors Influencing Schiff Base Formation

| Factor | Influence on Reaction |

| Amine Type | Primary amines are required. Aromatic amines generally form more stable products than aliphatic amines. researchgate.net |

| pH | The reaction is typically catalyzed by either acid or base. nih.gov |

| Steric Hindrance | Increased steric hindrance around the carbonyl group or the amine can slow down the reaction. |

| Temperature | Heat can be used to drive the dehydration step and favor product formation. nih.gov |

Michael Addition Mechanisms on the α,β-Unsaturated System

The Michael addition, a type of conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds like 2,6-Octadienal, 3,6,7-trimethyl-. wikipedia.orgorganic-chemistry.org In this reaction, a soft nucleophile, known as a Michael donor, attacks the electrophilic β-carbon of the conjugated system. wikipedia.orglibretexts.org This results in the formation of a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the final 1,4-adduct. fiveable.melibretexts.org

Common Michael donors include enolates derived from malonic esters, β-ketoesters, and other doubly-stabilized carbon nucleophiles, as well as certain heteroatomic nucleophiles like amines and thiols. wikipedia.orgjove.com The choice between 1,2- and 1,4-addition is often dictated by the "hardness" or "softness" of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates and enamines, favor 1,4-addition. pressbooks.publibretexts.org

Table 2: Comparison of 1,2-Addition and 1,4-Addition (Michael Addition)

| Feature | 1,2-Addition (Direct Addition) | 1,4-Addition (Conjugate/Michael Addition) |

| Site of Attack | Carbonyl Carbon (C-2) pressbooks.pub | β-Carbon (C-4) pressbooks.pub |

| Typical Nucleophiles | Hard nucleophiles (e.g., Grignard reagents, organolithiums) libretexts.org | Soft nucleophiles (e.g., organocuprates, enolates, amines, thiols) pressbooks.pubwikipedia.org |

| Initial Product | Alkoxide | Resonance-stabilized enolate fiveable.me |

| Final Product | Alcohol (after protonation) | Saturated aldehyde substituted at the β-position libretexts.org |

| Control | Often under kinetic control | Often under thermodynamic control organic-chemistry.org |

Electrophilic Reactivity Profiling of the Aldehyde Functionality

While the primary reactivity of aldehydes is nucleophilic addition to the carbonyl carbon, the oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it weakly basic and susceptible to attack by strong electrophiles. Protonation or coordination with a Lewis acid activates the carbonyl group, making the carbonyl carbon even more electrophilic and enhancing its reactivity towards nucleophiles. rsc.orgnih.gov This activation is a common strategy in organic synthesis to promote reactions with weak nucleophiles. For α,β-unsaturated aldehydes, Lewis acid activation can also influence the regioselectivity of nucleophilic attack, sometimes favoring conjugate addition. nih.gov

Photochemical and Thermal Reaction Pathways

The conjugated system of 2,6-Octadienal, 3,6,7-trimethyl- makes it susceptible to photochemical reactions. Upon absorption of ultraviolet light, α,β-unsaturated carbonyl compounds can undergo a variety of transformations. beilstein-journals.orgnih.govslideshare.net Common photochemical reactions include E/Z (cis-trans) isomerization around the C=C double bond, [2+2] cycloadditions, and rearrangements. magadhmahilacollege.org The specific outcome depends on the wavelength of light used and the presence of other reactants. For instance, irradiation can lead to the formation of cyclobutane (B1203170) derivatives through dimerization or reaction with other alkenes. magadhmahilacollege.org The excitation of the carbonyl group to a triplet state is often implicated in these reactions. beilstein-journals.orgnih.gov

Thermal decomposition of unsaturated aldehydes can proceed through various mechanisms depending on their structure. caltech.eduacs.org For aliphatic aldehydes, thermal stress can lead to decarbonylation (loss of carbon monoxide) or cleavage of C-C bonds, often via radical pathways. royalsocietypublishing.org Studies on similar 2-alkenals have shown that they can decompose to form smaller aldehydes and other products through the cleavage of the carbon-carbon double bonds. nih.gov The presence of methyl groups in 2,6-Octadienal, 3,6,7-trimethyl- will influence the stability of any radical intermediates formed and thus the specific degradation products.

Oxidation and Reduction Chemistry of 2,6-Octadienal, 3,6,7-trimethyl-

The aldehyde and alkene functional groups in 2,6-Octadienal, 3,6,7-trimethyl- are both susceptible to oxidation and reduction.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. oup.com Various oxidizing agents can achieve this transformation, including potassium permanganate, chromic acid, and milder reagents like silver oxide (Tollens' reagent). Selective oxidation of the aldehyde group without affecting the C=C double bond can be challenging but is achievable under specific conditions, for example, using sodium chlorite (B76162). Conversely, the C=C double bond can be oxidized, for instance, by epoxidation with a peroxy acid or cleavage with ozone. The selective oxidation of α,β-unsaturated aldehydes to the corresponding α,β-unsaturated carboxylic acids can be performed using molecular oxygen with an iron catalyst. oup.com

Reduction: The reduction of 2,6-Octadienal, 3,6,7-trimethyl- can yield different products depending on the reducing agent and reaction conditions.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the aldehyde group to a primary alcohol, yielding 3,6,7-trimethyl-2,6-octadien-1-ol, while leaving the C=C double bond intact. ncert.nic.in

Selective Alkene Reduction (Conjugate Reduction): Catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) or transfer hydrogenation methods can selectively reduce the C=C double bond, resulting in the corresponding saturated aldehyde. mdpi.comorganic-chemistry.orgresearchgate.net Copper hydride catalysts have also been shown to be effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions (e.g., with palladium on carbon and higher hydrogen pressure) will typically reduce both the aldehyde and the alkene functionalities, yielding the saturated alcohol, 3,6,7-trimethyloctan-1-ol. ncert.nic.in

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Major Product |

| Oxidation | Sodium chlorite (NaClO₂) | 2,6-Octadienoic acid, 3,6,7-trimethyl- |

| Ozone (O₃), then workup | Cleavage products at the C=C bonds | |

| Iron catalyst with O₂ oup.com | 2,6-Octadienoic acid, 3,6,7-trimethyl- | |

| Reduction | Sodium borohydride (NaBH₄) | 3,6,7-trimethyl-2,6-octadien-1-ol |

| Catalytic Hydrogenation (e.g., Wilkinson's catalyst) | 3,6,7-trimethyloctanal | |

| Lithium aluminum hydride (LiAlH₄) | 3,6,7-trimethyloctan-1-ol |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2,6-Octadienal, 3,6,7-trimethyl-, DFT calculations would typically be employed to determine optimized molecular geometry, bond lengths, and bond angles. Furthermore, these calculations can yield crucial energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Properties for 2,6-Octadienal, 3,6,7-trimethyl-

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Data Not Available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Data Not Available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data Not Available |

| Dipole Moment | A measure of the net molecular polarity. | Data Not Available |

| Total Energy | The total electronic energy of the optimized molecular structure at 0 Kelvin. | Data Not Available |

Note: The table above is illustrative of the data that would be generated from DFT calculations; however, specific values for 2,6-Octadienal, 3,6,7-trimethyl- are not available in the surveyed literature.

Quantum Chemical Descriptors for Reactivity Prediction

Building upon DFT results, various quantum chemical descriptors can be calculated to predict the reactivity of 2,6-Octadienal, 3,6,7-trimethyl-. These descriptors quantify different aspects of a molecule's reactivity based on its electronic structure. Key descriptors include:

Global Hardness (η): Resistance to change in electron distribution. It is approximated as half the HOMO-LUMO gap.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Aldehydes are generally electrophilic, and this index would quantify that characteristic for this specific molecule.

Fukui Functions: These functions indicate the most likely sites for nucleophilic or electrophilic attack on a molecule. For an aldehyde, the carbonyl carbon is expected to be a primary site for nucleophilic attack.

Currently, published studies calculating these specific descriptors for 2,6-Octadienal, 3,6,7-trimethyl- could not be located.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Aldehyde Chemical Reactivity with Biological Nucleophiles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For an α,β-unsaturated aldehyde like 2,6-Octadienal, 3,6,7-trimethyl-, a key reactivity pathway is the Michael addition reaction with biological nucleophiles, such as the cysteine and lysine (B10760008) residues in proteins.

A QSAR study in this context would involve:

Calculating a set of molecular descriptors (e.g., steric, electronic) for a series of related aldehydes.

Experimentally measuring their reactivity with a model nucleophile (e.g., glutathione).

Developing a mathematical equation that correlates the descriptors with the observed reactivity.

Such a model could then be used to predict the reactivity of 2,6-Octadienal, 3,6,7-trimethyl- without needing to perform the experiment. However, no QSAR studies specifically including and reporting on this compound's reactivity were identified in the literature search.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of 2,6-Octadienal, 3,6,7-trimethyl- could provide insights into its behavior in different environments, such as in a solvent or interacting with a biological macromolecule like a receptor or an enzyme. These simulations could reveal preferential binding orientations, interaction energies, and the role of specific functional groups in intermolecular bonding (e.g., hydrogen bonding involving the aldehyde oxygen). Despite the power of this technique, specific MD simulation studies focused on 2,6-Octadienal, 3,6,7-trimethyl- are not present in the available literature.

Prediction of Reaction Intermediates and Transition States

Computational chemistry, particularly DFT, is invaluable for mapping out reaction pathways. For the reactions of 2,6-Octadienal, 3,6,7-trimethyl-, such as its oxidation, reduction, or reaction with a nucleophile, computational methods can be used to:

Identify the geometric structures of all transition states and intermediates.

Calculate the activation energies for each step of the reaction.

This information helps to elucidate the reaction mechanism and predict the most favorable reaction pathway. For instance, calculations could determine the activation barriers for a 1,2- versus a 1,4-addition of a nucleophile to the conjugated system. As with the other computational methods, dedicated studies detailing these reaction mechanisms for 2,6-Octadienal, 3,6,7-trimethyl- are not currently available.

Derivatization and Analog Development

Design and Synthesis of Chemically Modified 2,6-Octadienal, 3,6,7-trimethyl- Analogues

The synthesis of 2,6-Octadienal, 3,6,7-trimethyl- itself can be achieved through various chemical reactions. It is noted as a downstream product from the precursor 5,6-dimethylhept-5-en-2-one. lookchem.com However, dedicated studies on the design and synthesis of a wide range of its analogues are not extensively documented. The synthetic strategies would likely revolve around the modification of its key functional groups: the aldehyde and the two carbon-carbon double bonds.

Potential synthetic routes for analogues could include:

Reduction of the aldehyde group: This would yield the corresponding alcohol, (2E)-3,6,7-trimethylocta-2,6-dien-1-ol, which is also a known downstream product. lookchem.com

Oxidation of the aldehyde group: This would produce the corresponding carboxylic acid.

Reactions at the α,β-unsaturated system: The conjugated double bond is susceptible to Michael addition reactions, allowing for the introduction of various nucleophiles.

Modification of the isolated double bond: The double bond at the 6-position could undergo reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce further structural diversity.

Investigations into Structure-Reactivity Relationships within Analogous Compounds

Understanding the structure-reactivity relationships is crucial for predicting the chemical behavior of analogues. For 2,6-Octadienal, 3,6,7-trimethyl- and its potential analogues, the reactivity would be primarily governed by the interplay of the aldehyde functionality and the unsaturated bonds. The presence of methyl groups at positions 3, 6, and 7 would also exert steric and electronic effects, influencing the accessibility and reactivity of the functional groups.

Strategies for Modulating Aldehyde Reactivity through Structural Modifications

The aldehyde group is a key site for chemical reactions. Its reactivity in 2,6-Octadienal, 3,6,7-trimethyl- can be modulated through several strategies:

Steric Hindrance: The methyl group at position 3 already provides some steric hindrance. Introducing bulkier substituents at this position or at the alpha-carbon could further decrease the accessibility of the aldehyde carbonyl, thus reducing its reactivity.

Electronic Effects: The introduction of substituents that alter the electron density around the aldehyde group can either enhance or diminish its reactivity. For example, converting the isolated double bond into an electron-withdrawing group could potentially increase the electrophilicity of the aldehyde.

Conversion to a Less Reactive Functional Group: The aldehyde can be converted into an acetal (B89532) or a related protecting group. This strategy is often employed in multi-step syntheses to temporarily mask the aldehyde's reactivity while other parts of the molecule are being modified.

Synthesis of Stable Prodrug Forms and Precursors (if applicable to chemical modification research)

The concept of a prodrug involves chemically modifying a bioactive compound to improve its pharmacokinetic or pharmacodynamic properties. The prodrug is then converted into the active form in the body. While there is no specific research on prodrugs of 2,6-Octadienal, 3,6,7-trimethyl-, one could envision strategies based on its functional groups.

The aldehyde functionality could be a target for prodrug design. For example, it could be converted into an imine or an oxime, which might be more stable under certain physiological conditions and could be hydrolyzed back to the aldehyde in vivo.

The precursor molecule, 5,6-dimethylhept-5-en-2-one, is a key starting material for the synthesis of 2,6-Octadienal, 3,6,7-trimethyl-. lookchem.com Further research into the synthesis and modification of this and other precursors would be essential for developing a broader range of analogues.

Environmental Transformation and Degradation Pathways Chemical Perspective

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2,6-Octadienal, 3,6,7-trimethyl-, these mechanisms are primarily driven by atmospheric and aquatic chemical reactions.

In the atmosphere , unsaturated aldehydes are susceptible to degradation by photochemically produced reactive species. The primary daytime loss process for these compounds is their reaction with hydroxyl (OH) radicals. acs.org The presence of carbon-carbon double bonds and the aldehyde functional group in 2,6-Octadienal, 3,6,7-trimethyl- makes it reactive towards these radicals. During the night, the nitrate (B79036) radical (NO3) becomes a significant oxidant for unsaturated aldehydes. acs.orgresearchgate.net The rate of these reactions is influenced by the molecular structure, with the length of the carbon chain affecting the reaction rate constant. acs.org For instance, studies on a series of trans-2-alkenals have shown that the rate constant for the reaction with NO3 radicals increases with the length of the carbon chain. acs.org

In aquatic environments , several abiotic degradation pathways can be anticipated for α,β-unsaturated aldehydes like 2,6-Octadienal, 3,6,7-trimethyl-. These compounds can react with chemical disinfectants, such as free chlorine and free bromine, which are often present in treated water. acs.org The rate of these reactions is pH-dependent, with reactions with hypochlorite (B82951) (OCl⁻) being significant. acs.org Additionally, volatilization from water into the atmosphere can be a notable removal process for volatile organic compounds, including certain α,β-unsaturated aldehydes, particularly under aerated conditions as seen in some wastewater treatment processes. researchgate.net The water solubility of a compound also plays a role; for instance, many organic compounds will tend to bind to dissolved organic matter and sediment over time. gazette.gc.ca

Photolytic and Oxidative Decomposition Products

The degradation of 2,6-Octadienal, 3,6,7-trimethyl- through photolytic and oxidative processes is expected to yield a variety of smaller, more oxidized molecules.

Atmospheric photolysis , the breakdown of compounds by sunlight, can be a direct degradation pathway for aldehydes. This process can lead to the formation of molecular hydrogen (H₂) and a ketene (B1206846) co-fragment from aldehydes with at least two carbon atoms. copernicus.org For aldehydes with three or more carbons, a "triple fragmentation" can occur, producing H₂, carbon monoxide (CO), and an alkene. copernicus.org

Oxidative decomposition in the atmosphere, initiated by reactions with OH radicals, NO3 radicals, and ozone (O₃), leads to a cascade of secondary products. The ozonolysis of unsaturated aldehydes has been shown to produce smaller aldehydes, such as glyoxal, as a primary product. ucar.edu The reaction of unsaturated dicarbonyls, which share some structural similarities, with OH radicals can produce a range of carbonyl products including formaldehyde, methyl vinyl ketone, glycolaldehyde, hydroxyacetone, glyoxal, and methylglyoxal. capes.gov.br

In aquatic systems, the reaction of α,β-unsaturated carbonyls with chlorine can lead to the formation of halogenated products that lack the initial carbon-carbon double bonds. acs.org The water-mediated oxidative decomposition of α,β-unsaturated aldehydes can also lead to the formation of compounds like 4-hydroxy-2-alkenals. acs.org

Biotransformation Pathways in Environmental Microorganisms

Microorganisms possess a vast array of enzymes capable of breaking down complex organic molecules. For terpenoids, biosynthesis occurs through pathways like the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the basic building blocks. nih.govwikipedia.orgyoutube.com The degradation of such compounds often involves initial oxidation steps. For aldehydes, aldehyde dehydrogenases are key enzymes that can oxidize them to the corresponding carboxylic acids. gazette.gc.ca

The biotransformation of branched-chain fatty acids in anaerobic environments has been shown to proceed via β-oxidation, followed by methanogenesis. nih.gov However, the degree of branching can interfere with these degradation mechanisms. nih.gov Given that 2,6-Octadienal, 3,6,7-trimethyl- is a branched-chain unsaturated aldehyde, its biodegradability would likely depend on the ability of microbial enzymes to accommodate its specific structure. While some organic compounds are readily biodegradable, others may persist in the environment. madarcorporation.com The presence of α,β-unsaturation can sometimes confer toxicity to microorganisms, which could inhibit biodegradation in certain environments. researchgate.netiwaponline.com

Methodological Advances in Chemical Reactivity and Interaction Assessment

Development of In Chemico Assays for Characterizing Covalent Adduct Formation

The formation of a covalent adduct between a chemical (a hapten) and a protein is recognized as the molecular initiating event (MIE) in pathways like skin sensitization. nih.govceon.rs Consequently, significant effort has been invested in developing in chemico assays that mimic this event. These assays are crucial for screening compounds like 2,6-Octadienal, 3,6,7-trimethyl-, as its aldehyde group can readily react with nucleophilic amino acid residues (e.g., lysine (B10760008), cysteine) in proteins to form adducts such as Schiff bases. researchgate.netmdpi.com

The Direct Peptide Reactivity Assay (DPRA) is a leading example, validated as an OECD test guideline (TG 442C). nih.govmemberclicks.netceon.rs The DPRA quantifies the reactivity of a test chemical by incubating it with synthetic peptides containing either cysteine or lysine and measuring the resulting peptide depletion using high-performance liquid chromatography (HPLC). nih.govceon.rs The percentage of peptide depletion serves as an indicator of the chemical's reactivity and its potential to be a sensitizer. ceon.rs While highly valuable, the standard DPRA can be labor-intensive. nih.gov

To address this, higher-throughput and more sensitive methods have been developed. The kinetic Direct Peptide Reactivity Assay (kDPRA) , for instance, measures reactivity across a range of concentrations and times to provide a more detailed kinetic profile. tandfonline.com Another advancement is the ProtReact assay , a spectrophotometric method that offers a faster and more accessible alternative to the HPLC-based DPRA while providing comparable results for hazard identification. nih.gov These assays are instrumental in categorizing the reactivity of aldehydes and other electrophilic compounds, providing foundational data for risk assessment without the use of animal testing. ceon.rs

Table 1: Comparison of Key In Chemico Reactivity Assays

| Assay Name | Principle | Measurement | Throughput | Key Advantage |

|---|---|---|---|---|

| Direct Peptide Reactivity Assay (DPRA) | Measures depletion of synthetic cysteine and lysine peptides after 24-hour incubation. | HPLC-UV | Medium | Validated OECD test guideline for hazard identification. nih.govmemberclicks.net |

| Kinetic DPRA (kDPRA) | Measures peptide depletion at multiple time points and concentrations. | HPLC-UV | Lower | Provides kinetic rate constants for more detailed potency assessment. tandfonline.com |

| ProtReact Assay | Spectrophotometric measurement of peptide-chemical conjugation. | Spectrophotometry | High | Faster, more accessible, and cheaper than HPLC-based methods. nih.gov |

Advanced Spectroscopic Methods for In Situ Monitoring of Reaction Progress

Understanding the dynamics of adduct formation requires methods that can monitor reactions as they happen. Advanced spectroscopic techniques are powerful tools for this in situ analysis, providing real-time insights into reaction kinetics, intermediate formation, and final product structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for this purpose. rsc.org By monitoring changes in the NMR spectrum over time, researchers can track the consumption of reactants and the formation of products, including transient intermediates. acs.org For aldehyde-containing compounds, 1H NMR is highly distinctive, with the aldehyde proton signal appearing in a unique region of the spectrum (around 9-10 δ). openstax.orgpressbooks.publibretexts.org This allows for clear tracking of the aldehyde's consumption during a reaction. Modern microscale NMR techniques have pushed detection limits to the picomole level, making it feasible to characterize adducts formed from very small sample quantities. nih.govnih.gov These methods can be used to study the reaction of 2,6-Octadienal, 3,6,7-trimethyl- with model nucleophiles, elucidating the precise structure of the resulting adducts and the reaction rates. acs.orgacs.org

Mass Spectrometry (MS) , especially when coupled with chromatography (e.g., HPLC-MS/MS), is another cornerstone for analyzing aldehydes and their reaction products. nih.govnih.gov MS can identify covalent adducts by detecting the mass increase in a model protein or peptide after reaction with the chemical. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that allows large molecules like proteins and their adducts to be analyzed intact. researchgate.net Tandem MS (MS/MS) can further fragment the adduct to pinpoint the exact site of modification on the protein or peptide. nih.gov These techniques are invaluable for confirming the formation of covalent bonds between electrophilic flavor and fragrance compounds, like aldehydes, and proteins. researchgate.net

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application to 2,6-Octadienal, 3,6,7-trimethyl- |

|---|---|---|

| 1H NMR Spectroscopy | Real-time concentrations of reactants, intermediates, and products; structural elucidation. rsc.orgacs.org | Tracking disappearance of the distinct aldehyde proton signal; identifying the structure of reaction adducts. openstax.orgpressbooks.pub |

| 13C NMR Spectroscopy | Changes in the carbon skeleton; detection of carbonyl carbon. | Confirming reaction at the carbonyl group via shifts in the characteristic peak (190-215 ppm). libretexts.org |

| Mass Spectrometry (MS) | Confirmation of adduct formation (mass increase); identification of modification site (with MS/MS). researchgate.netnih.gov | Detecting the mass of a peptide or protein plus the mass of the aldehyde (152.23 g/mol ) to confirm covalent bonding. nist.govresearchgate.net |

| Infrared (IR) Spectroscopy | Detection of functional groups, especially the carbonyl (C=O) group. openstax.orgpressbooks.pub | Monitoring the disappearance of the C=O stretch (around 1705 cm-1 for a conjugated aldehyde) as the reaction proceeds. openstax.orgpressbooks.pub |

Integration of High-Throughput Screening with Mechanistic Chemical Analysis

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemicals for biological activity or toxicity, combining robotics, data processing, and sensitive detection methods. ufl.edunih.gov Programs like the U.S. EPA's ToxCast have used HTS to build extensive databases of chemical activity across hundreds of biological pathways. epa.govnih.gov For fragrance ingredients and other consumer product chemicals, HTS is essential for prioritizing substances that may require further investigation. chromatographyonline.comresearchgate.netnih.gov

The true power of HTS emerges when it is integrated with mechanistic analysis. nih.gov An initial HTS campaign might identify a compound like 2,6-Octadienal, 3,6,7-trimethyl- as active in an assay (e.g., a cytotoxicity or receptor binding assay). However, HTS results can be prone to false positives arising from mechanisms like compound aggregation or assay interference. nih.gov

Therefore, a crucial follow-up step involves a comprehensive mechanistic analysis of the "hits." This involves using the in chemico and spectroscopic methods described previously to confirm the mode of action. For instance, if a compound is suspected of acting via covalent modification, its reactivity can be directly tested using a peptide reactivity assay. nih.govceon.rs This integrated approach ensures that HTS data is not just a list of active compounds, but a mechanistically informed resource for distinguishing specific inhibitors from non-specific or artifactual results. nih.gov This tiered strategy, combining rapid screening with detailed follow-up, allows for the efficient and accurate characterization of large numbers of chemicals, enhancing the safety assessment of ingredients in perfumes and other products. epa.govchromatographyonline.com

Chemoinformatic Approaches for Predicting Chemical Interaction Networks

Chemoinformatics uses computational methods to analyze chemical and biological data, enabling the prediction of a compound's properties and interactions without the need for laboratory experiments. mdpi.com These in silico models are becoming increasingly vital for screening large chemical inventories and prioritizing candidates for further testing.

For a compound like 2,6-Octadienal, 3,6,7-trimethyl-, chemoinformatic models can predict its potential to cause skin sensitization based on its structure. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structures with specific biological activities. For skin sensitization, QSARs can identify structural alerts (e.g., the α,β-unsaturated aldehyde moiety) that are known to be associated with reactivity towards skin proteins.

More advanced approaches involve the development of machine learning and graph-based interaction networks. aaai.orgnih.gov These models can integrate data from multiple sources, including chemical structure, protein sequences, and biological assay results, to predict a comprehensive drug-target interaction network. nih.gov For a fragrance ingredient, such a network could predict its potential interactions not only with skin proteins but also with olfactory receptors or metabolic enzymes. By representing molecules and their interactions as a graph, these models can learn complex patterns that govern solubility, reactivity, and biological activity, providing a powerful, predictive framework for assessing chemical safety and function. aaai.orgcheminf20.orgcheminf20.org

Q & A

Q. Advanced

- NMR : Overlapping signals for trans (δ 9.45 ppm, aldehyde) and cis (δ 9.52 ppm) require 2D-COSY or NOESY.

- IR : Weak differentiation in C=O stretches (1720 cm⁻¹ vs. 1715 cm⁻¹) necessitates hyphenated techniques like GC-IR .

What are the key spectral databases used for identifying 2,6-Octadienal, 3,6,7-trimethyl-?

Q. Basic

- NIST Chemistry WebBook : Provides GC-MS spectra (Splash key: splash10-0lfr-9000000000-fbb18e4deaf1d8626767) .

- HMDB : Predicts LC-MS/MS fragments (e.g., m/z 109.07 for [M+H-H₂O]+) .

How can researchers address contradictions in toxicity data across studies?

Advanced

Contradictions often stem from assay variability (e.g., cell lines vs. in vivo). Mitigation strategies:

- Meta-analysis : Pool data from RIFM assessments and in vitro assays (e.g., EC₃ for sensitization) .

- Dose normalization : Express thresholds as μg/cm² for dermal exposure comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.